2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone numerous scientific investigations to determine its efficacy and safety.
Mechanism of Action
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 works by inhibiting the activity of several proteins involved in cancer cell growth and survival. Specifically, it inhibits the activity of RAF kinase and VEGFR-2, which are both important in the development and progression of cancer. By blocking these proteins, 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects in the body. It can cause changes in cell signaling pathways, including the MAPK and PI3K pathways, which are important in cell growth and survival. It can also affect the production of cytokines and growth factors, which are involved in the immune response and cancer development.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized. Its mechanism of action is well-understood, and it has been shown to have anti-tumor activity in various types of cancer. However, one limitation is that it is a complex compound to synthesize, which may limit its availability for use in experiments.
Future Directions
There are several future directions for research on 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006. One area of interest is investigating its use in combination with other cancer treatments, such as immunotherapy. Another area of interest is determining its efficacy in other types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to determine the optimal dosing and administration of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 for cancer treatment.
Synthesis Methods
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 involves a multi-step process that begins with the reaction of 2-fluoroaniline with chloroacetyl chloride to produce an intermediate product. This intermediate is then reacted with 4-bromo-3-nitropyrazole to form the final product, 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006. The synthesis of this compound is complex and requires specialized equipment and expertise.
Scientific Research Applications
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Studies have also investigated its use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4O3/c12-7-5-16(15-11(7)17(19)20)6-10(18)14-9-4-2-1-3-8(9)13/h1-5H,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTTXIFBRYFVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.